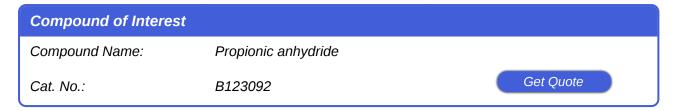


Propionic Anhydride: A Comprehensive Technical Guide to its Molecular Structure and Bonding

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic anhydride, with the chemical formula (CH₃CH₂CO)₂O, is a vital reagent in organic synthesis, widely utilized as an acylating and esterifying agent in the pharmaceutical, fragrance, and polymer industries.[1][2] A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, optimizing reaction conditions, and ensuring its effective application in drug development and other advanced chemical processes. This technical guide provides an in-depth analysis of the molecular architecture of **propionic anhydride**, supported by spectroscopic data, detailed experimental protocols, and visualizations of its chemical behavior.

Molecular Structure and Bonding

The **propionic anhydride** molecule consists of two propionyl groups linked by a central oxygen atom. The molecule is characterized by the presence of two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack.[2] The overall geometry and electronic distribution are key to its chemical properties.

Bond Lengths and Angles







Experimentally determined bond lengths and angles for **propionic anhydride** are not readily available in the published literature. Gas-phase electron diffraction or microwave spectroscopy studies, which are typically used to determine the precise geometry of molecules in the gas phase, do not appear to have been conducted or reported for this specific anhydride.

However, computational chemistry methods, such as Density Functional Theory (DFT), can provide reliable predictions of molecular geometry. The following table summarizes the calculated bond lengths and angles for the optimized geometry of **propionic anhydride**. These values are based on theoretical modeling and provide a robust framework for understanding the molecule's spatial arrangement. For context, experimental values for the related, smaller acetic anhydride are provided where available.



Bond/Angle	Atoms Involved	Calculated Value (Propionic Anhydride)	Experimental Value (Acetic Anhydride, for comparison)
Bond Lengths (Å)			
C=O	Carbonyl C - Oxygen	~1.19 Å	1.182 Å
C-O (ether)	Carbonyl C - Ether O	~1.40 Å	1.407 Å
C-C (carbonyl)	Carbonyl C - CH₂	~1.51 Å	1.503 Å
C-C (ethyl)	CH₂ - CH₃	~1.53 Å	-
C-H (methylene)	CH2 - H	~1.09 Å	-
C-H (methyl)	CH₃ - H	~1.09 Å	-
Bond Angles (°)			
O=C-O	Carbonyl O - C - Ether O	~121°	122.1°
O=C-C	Carbonyl O - C - CH2	~125°	125.8°
O-C-C	Ether O - C - CH ₂	~114°	112.1°
C-O-C	C - Ether O - C	~118°	117.5°
C-C-C	Carbonyl C - CH₂ - CH₃	~110°	-
H-C-H (methylene)	H - CH2 - H	~109.5°	-
H-C-H (methyl)	Н - СНз - Н	~109.5°	-

Note: Calculated values are approximations derived from computational models and may vary depending on the level of theory and basis set used. Experimental values for acetic anhydride are provided for comparative purposes and are not directly transferable to **propionic** anhydride.

Spectroscopic Characterization



Spectroscopic techniques are essential for confirming the structure and purity of **propionic anhydride**. The following sections detail the key spectroscopic signatures of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **propionic anhydride** is characterized by two strong carbonyl (C=O) stretching bands, a feature typical of acid anhydrides.

Vibrational Mode	Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O Stretch (asymmetric)	Anhydride	~1815 - 1825	Strong
C=O Stretch (symmetric)	Anhydride	~1750 - 1760	Strong
C-O Stretch	Anhydride	~1000 - 1100	Strong
C-H Stretch (sp³)	Alkyl	~2850 - 3000	Medium
C-H Bend (sp³)	Alkyl	~1375 - 1465	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **propionic anhydride** is relatively simple, showing two distinct signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.5	Quartet (q)	4H	-CH ₂ -
~1.2	Triplet (t)	6H	-СН₃



¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon.

Chemical Shift (δ, ppm)	Assignment
~170	C=O
~28	-CH ₂ -
~9	-СНз

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize **propionic anhydride**.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **propionic anhydride** to identify its characteristic functional groups.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
 Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of propionic anhydride directly onto the center of the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. A typical acquisition would involve 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



 Analysis: Identify the characteristic absorption bands, particularly the dual carbonyl stretches, and compare them to reference spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **propionic anhydride** to confirm its structure and assess its purity.

Methodology:

- Sample Preparation:
 - In a clean, dry vial, dissolve approximately 10-20 mg of propionic anhydride in ~0.6 mL
 of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Spectrum Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a 90° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.
 - Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.



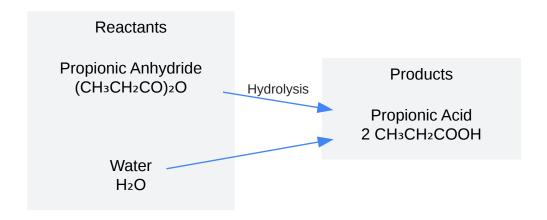
- Integrate the signals to determine the relative proton ratios.
- ¹³C NMR Spectrum Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a larger spectral width (~200 ppm) and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.
 - Process the FID similarly to the ¹H spectrum.

Chemical Reactivity and Signaling Pathways

Propionic anhydride's reactivity is dominated by nucleophilic acyl substitution at its electrophilic carbonyl centers. Two key reactions are its hydrolysis and esterification.

Hydrolysis of Propionic Anhydride

Propionic anhydride reacts with water to yield two equivalents of propionic acid. This reaction is typically slow but can be accelerated by acid or base catalysis.[3]



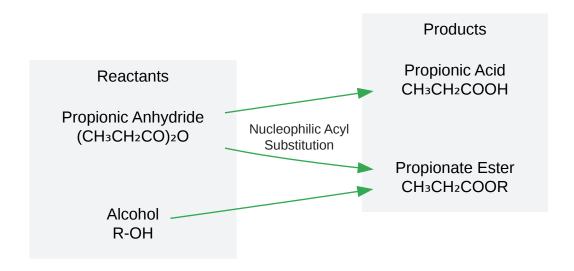
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Caption: Hydrolysis of Propionic Anhydride.

Esterification with Alcohols



In the presence of an alcohol, **propionic anhydride** undergoes nucleophilic acyl substitution to form an ester and a molecule of propionic acid.[2] This is a common method for the synthesis of propionate esters.



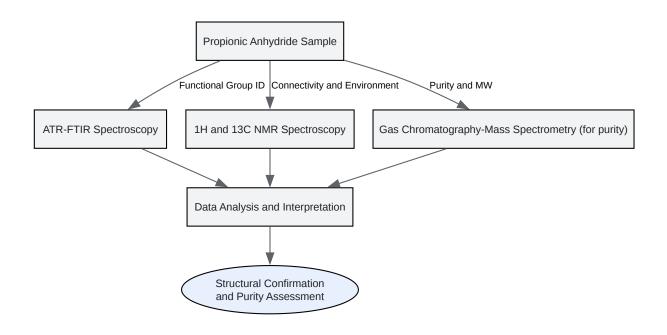
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Caption: Esterification using Propionic Anhydride.

Experimental Workflow for Structural Elucidation

The structural characterization of a sample of **propionic anhydride** typically follows a logical workflow employing multiple analytical techniques.





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Caption: Analytical workflow for **propionic anhydride**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic characterization of **propionic anhydride**. While experimental data on its precise geometric parameters are scarce, computational models and spectroscopic data offer a robust understanding of its molecular architecture. The provided experimental protocols and reaction pathway diagrams serve as valuable resources for researchers and professionals in drug development and other scientific fields, enabling a more informed and efficient utilization of this important chemical reagent.

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